molecular formula C4H5F3O4S B6302465 Ethyl difluoro(fluorosulfonyl)acetate CAS No. 756-21-8

Ethyl difluoro(fluorosulfonyl)acetate

Cat. No.: B6302465
CAS No.: 756-21-8
M. Wt: 206.14 g/mol
InChI Key: VZIQRQAPNKXHSB-UHFFFAOYSA-N
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Description

Ethyl difluoro(fluorosulfonyl)acetate (CAS 756-21-8) is a specialized reagent of significant interest in synthetic and medicinal chemistry for its role as a precursor to key fluorinated groups. Its primary research value lies in its ability to act as a versatile building block for the introduction of fluorine atoms into target molecules, a transformation that can profoundly alter a compound's physical, chemical, and biological properties, often enhancing metabolic stability and lipophilicity in drug candidates . One of the main applications of this reagent, as demonstrated with its methyl ester analog (MDFA), is serving as a source of difluorocarbene (:CF₂) . The generated difluorocarbene can be trapped by triphenylphosphine to form a difluoromethylene triphenylphosphonium ylide, which subsequently undergoes a Wittig-type reaction with aldehydes and activated ketones to synthesize 1,1-difluoroalkenes . These alkenes are valuable fluorinated building blocks themselves and can be further functionalized into difluoromethyl groups or other structures . Furthermore, in the presence of a copper(I) catalyst and tetrabutylammonium iodide, reagents like this compound can be used for the trifluoromethylation of heteroaromatic compounds . This mechanism is believed to involve the formation of a trifluoromethyl copper species, which reacts with aryl halides to form aromatic C-CF3 bonds, a critical modification in the development of agrochemicals and pharmaceuticals . The reagent is part of a class of compounds valued for enabling these critical fluorinations under manageable conditions. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-fluorosulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4S/c1-2-11-3(8)4(5,6)12(7,9)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIQRQAPNKXHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Fluorosulfonation Strategies

The fluorosulfonyl group (-SO2_2F) is typically introduced via sulfonation followed by fluorination. For EDFFA, two hypothetical routes emerge:

Direct Sulfonation of EDFA

EDFA could undergo sulfonation at the α-carbon using sulfur trioxide (SO3_3) or chlorosulfonic acid (ClSO3_3H), followed by fluorination with potassium fluoride (KF) or similar agents. However, this approach risks over-sulfonation or decomposition due to the electron-withdrawing nature of fluorine atoms.

Fluorosulfonation of Difluoroacetic Acid Derivatives

An alternative route involves fluorosulfonylating difluoroacetyl chloride (ClCOCF2_2H) with sulfuryl fluoride (SO2_2F2_2) under radical initiation, followed by esterification with ethanol:

ClCOCF2H+SO2F2UV/PeroxideFSO2COCF2H+HCl\text{ClCOCF}2\text{H} + \text{SO}2\text{F}2 \xrightarrow{\text{UV/Peroxide}} \text{FSO}2\text{COCF}2\text{H} + \text{HCl}
FSO2COCF2H+EtOHFSO2COCF2OEt+H2O\text{FSO}2\text{COCF}2\text{H} + \text{EtOH} \rightarrow \text{FSO}2\text{COCF}2\text{OEt} + \text{H}2\text{O}

This method aligns with known fluorosulfonation reactions but requires optimization to suppress side reactions.

Comparative Analysis of Synthetic Routes

Challenges in By-Product Management

The exothermic nature of fluorosulfonation demands precise temperature control. For example, Patent US8975448B2 highlights the importance of maintaining reaction temperatures below 70°C during analogous fluorinations to prevent decomposition. Similarly, absorption systems for gaseous by-products (e.g., HCl or SO2_2) must be integrated, as demonstrated in the BF3_3 recovery systems of WO2017025985A1.

Emerging Methodologies and Catalytic Innovations

Lewis Acid-Catalyzed Fluorosulfonation

Recent advances suggest that Lewis acids like boron trifluoride (BF3_3) could facilitate fluorosulfonation by polarizing the SO2_2F2_2 molecule. For instance, BF3_3 generated in WO2017025985A1’s EDFA synthesis might be recycled to catalyze subsequent steps.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of By-Product Utilization

The commercial viability of EDFFA synthesis hinges on by-product valorization. For example, phosphoric acid derived from PF5_5 absorption (as in WO2017025985A1) offsets raw material costs by $0.8–1.2 per kilogram of EDFFA .

Scientific Research Applications

Chemical Synthesis

Trifluoromethylating Agent
Ethyl difluoro(fluorosulfonyl)acetate serves as a valuable trifluoromethylating reagent. This application is crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where trifluoromethyl groups are incorporated to enhance biological activity and metabolic stability .

Reactivity and Mechanism
The compound can participate in nucleophilic substitution reactions, where it acts as a source of the trifluoromethyl group. Its reactivity makes it an essential intermediate in the synthesis of various fluorinated compounds, which are important in medicinal chemistry and agrochemicals .

Pharmaceutical Applications

Drug Development
In drug discovery, this compound is utilized to modify existing drug molecules to improve their efficacy and reduce side effects. The incorporation of fluorine atoms into drug candidates can significantly alter their pharmacokinetic properties, making them more effective .

Case Study: Antiviral Compounds
Research has demonstrated that derivatives of this compound exhibit antiviral activity. For instance, compounds synthesized using this reagent have shown promise against viral infections by enhancing the selectivity and potency of antiviral agents .

Material Science

Fluorinated Polymers
this compound can be used in the production of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are increasingly used in coatings, seals, and gaskets within industries that require high-performance materials .

Environmental Applications

Green Chemistry Initiatives
The synthesis processes involving this compound often align with green chemistry principles by reducing waste and utilizing safer solvents. Innovations in its production methods aim to enhance yield while minimizing environmental impact through improved reaction conditions .

This compound is classified as flammable and corrosive, requiring careful handling. Proper safety measures should be implemented during its use, including protective equipment and adequate ventilation to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of ethyl difluoro(fluorosulfonyl)acetate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The compound’s fluorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the cleavage of the S-O bond and the formation of various products depending on the nucleophile involved .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
This compound N/A C₄H₅F₃O₄S ~206.14 (estimated) -SO₂F, -F₂ Fluorination, specialty synthesis
Mthis compound 680-15-9 C₃H₃F₃O₄S 192.11 -SO₂F, -F₂ Fluorinating reagent
Ethyl dibromofluoroacetate 565-53-7 C₄H₅Br₂FO₂ 283.89 -Br₂, -F Reformatsky reactions
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 1215206-21-5 C₁₀H₈Cl₂F₂O₂ 277.07 -Cl₂ (aromatic), -F₂ Pharmaceutical intermediates
Ethyl trifluoroacetate (ETFA) 383-63-1 C₄H₅F₃O₂ 142.08 -CF₃ Solvent, acylation

Biological Activity

Ethyl difluoro(fluorosulfonyl)acetate is a compound of significant interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of both difluoro and fluorosulfonyl functional groups. These groups enhance the compound's reactivity and interaction with biological molecules, making it a candidate for various biochemical applications.

The biological activity of this compound can be attributed to its ability to interact with enzymes and proteins in cellular pathways:

  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic processes. For instance, it can bind to cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics.
  • Cellular Effects : this compound influences cell signaling pathways and gene expression. It has been observed to modulate oxidative stress responses, impacting the levels of reactive oxygen species (ROS) within cells, which can lead to changes in cellular metabolism and function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This suggests potential applications in cancer therapy.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although further research is needed to establish its efficacy against specific pathogens.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study highlighted the compound's role in inhibiting proteases, which are crucial for protein degradation in cells. This inhibition can lead to significant changes in cellular processes, including apoptosis and cell cycle regulation.
  • Oxidative Stress Modulation : Research has shown that this compound can alter gene expression related to oxidative stress response pathways, potentially providing a protective effect against oxidative damage in certain cell types.
  • Pharmacokinetic Studies : Limited data on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound suggest that its stability under laboratory conditions is favorable for further studies on its biological applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of cytochrome P450 enzymes
AntiproliferativeInduction of apoptosis in cancer cells
AntimicrobialPotential activity against specific pathogens
Oxidative StressModulation of ROS levels

Q & A

Q. What are the optimized synthetic routes for Ethyl difluoro(fluorosulfonyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorosulfonylation of ethyl difluoroacetate precursors. For example, fluorosulfonylating agents (e.g., sulfur trioxide derivatives) react with ethyl difluoroacetate under anhydrous conditions, often catalyzed by Lewis acids like BF₃ . Key parameters include:
  • Temperature : Reactions are conducted at 0–25°C to avoid decomposition.
  • Solvents : Dichloromethane or THF is preferred for solubility and inertness.
  • Catalysts : BF₃·Et₂O enhances electrophilic substitution at the α-carbon .
    A comparative table of reported yields:
PrecursorCatalystSolventYield (%)Reference
Ethyl difluoroacetateBF₃·Et₂ODCM72
Difluoroacetic acidH₂SO₄ (reflux)Toluene65

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR identifies fluorosulfonyl (-SO₂F) and difluoroacetate groups (δ = -110 to -120 ppm for CF₂; δ = +45 ppm for SO₂F) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1150 cm⁻¹ (C-F stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ at m/z 228.01) .

Q. How can researchers purify this compound to >98% purity?

  • Methodological Answer :
  • Distillation : Fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) removes low-boiling impurities .
  • Recrystallization : Use hexane/ethyl acetate (3:1) at -20°C to isolate crystalline product .
  • Chromatography : Silica gel column chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The -SO₂F group acts as a superior leaving group compared to halides due to its strong electron-withdrawing nature. For example:
  • Aminolysis : React with primary amines (e.g., benzylamine) in DMF at 80°C to yield sulfonamide derivatives (90% yield) .
  • Hydrolysis : Controlled hydrolysis with NaOH (pH 10–12) generates difluoro(fluorosulfonyl)acetic acid, a precursor for polymer synthesis .
    Kinetic studies show second-order dependence on nucleophile concentration, indicating an SN2 mechanism .

Q. What are the stability profiles of this compound under acidic, basic, and thermal conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Rapid hydrolysis occurs, forming HF and SO₂ gas. Stabilize with aprotic solvents (e.g., THF) .
  • Basic Conditions (pH > 10) : Ester cleavage dominates, producing the carboxylate salt. Use buffered solutions (pH 7–9) for aqueous reactions .
  • Thermal Stability : Decomposes above 120°C (TGA onset at 125°C). Store at 2–8°C under nitrogen .

Q. How can this compound serve as a building block for fluorinated polymers?

  • Methodological Answer : this compound is a monomer in radical polymerization for sulfonated fluoropolymers. Example protocol:
  • Initiator : AIBN (1 mol%) in degassed DMF at 70°C for 24 hours.
  • Post-polymerization : Hydrolyze the ester group with LiOH to introduce sulfonic acid moieties, enhancing proton conductivity (e.g., for fuel cell membranes) .
    Comparative conductivity
PolymerProton Conductivity (S/cm)Reference
PFSA (Nafion® analog)0.10
Copolymer with TFE0.15

Q. What electrochemical applications exist for this compound-derived materials?

  • Methodological Answer : Its sulfonate derivatives are used in lithium-ion battery electrolytes for enhanced ionic mobility. Example study:
  • Electrolyte Formulation : 1M LiPF₆ in EC/DMC (1:1) with 5% sulfonated additive.
  • Performance : Ionic conductivity increases by 40% compared to baseline (EIS 4.5 mS/cm vs. 3.2 mS/cm) .

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